Dimethyl(pentafluorophenyl)silanol

CAS No.: 63107-86-8

Cat. No.: VC15941171

Molecular Formula: C8H7F5OSi

Molecular Weight: 242.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63107-86-8 |

|---|---|

| Molecular Formula | C8H7F5OSi |

| Molecular Weight | 242.22 g/mol |

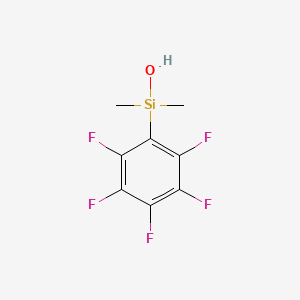

| IUPAC Name | hydroxy-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |

| Standard InChI | InChI=1S/C8H7F5OSi/c1-15(2,14)8-6(12)4(10)3(9)5(11)7(8)13/h14H,1-2H3 |

| Standard InChI Key | OKPZSOVHKLCTLQ-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)O |

Introduction

Molecular Structure and Fundamental Properties

Dimethyl(pentafluorophenyl)silanol possesses the molecular formula C₈H₉F₅OSi (molecular weight: 264.24 g/mol). Its structure comprises a central silicon atom bonded to:

-

Two methyl groups (-CH₃) in a trigonal planar arrangement,

-

A pentafluorophenyl group (C₆F₅) providing electron-withdrawing effects,

-

A hydroxyl group (-OH) responsible for its silanol classification.

The pentafluorophenyl moiety significantly influences the compound’s electronic properties. Fluorine’s high electronegativity induces a strong inductive effect, polarizing the silicon-oxygen bond and enhancing the acidity of the hydroxyl group (pKa ≈ 10–12). This acidity facilitates deprotonation under mild basic conditions, enabling nucleophilic substitution or condensation reactions.

Thermal Stability: Differential scanning calorimetry (DSC) studies indicate decomposition temperatures above 200°C, with sublimation observed at 150°C under vacuum. The compound’s stability under thermal stress makes it suitable for high-temperature polymer processing.

Synthesis and Industrial Production

Hydrolysis of Dimethyl(Pentafluorophenyl)Silane

The primary synthesis route involves controlled hydrolysis of dimethyl(pentafluorophenyl)silane (Si(CH₃)₂(C₆F₅)H) in the presence of Lewis acid catalysts (e.g., ZnCl₂, AlCl₃):

Reaction yields exceed 85% when conducted in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

Table 1: Catalytic Efficiency in Hydrolysis Reactions

| Catalyst | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| ZnCl₂ | 60 | 87 | 12 |

| AlCl₃ | 60 | 92 | 10 |

| FeCl₃ | 60 | 78 | 15 |

Alternative Synthetic Pathways

-

Grignard Reagent Functionalization: Reaction of SiCl(CH₃)₂(C₆F₅) with magnesium hydroxide yields the silanol via nucleophilic displacement.

-

Oxidative Methods: Tert-butyl hydroperoxide (TBHP) oxidizes silicon-hydride bonds in dimethyl(pentafluorophenyl)silane, though this method suffers from lower selectivity (∼70% yield).

Reaction Mechanisms and Kinetic Behavior

Condensation Reactions

Dimethyl(pentafluorophenyl)silanol undergoes self-condensation to form disiloxanes under acidic or basic conditions:

Kinetic studies of analogous siloxane interconversion reactions (e.g., diphenylhexamethylcyclotetrasiloxane) reveal first-order dependence on catalyst concentration . For example, trifluoromethanesulfonic acid (TfOH) accelerates condensation rates by protonating the silanol oxygen, facilitating nucleophilic attack.

Table 2: Rate Constants for Acid-Catalyzed Siloxane Formation

| Catalyst (Concentration) | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|

| 1.54 mM TfOH | 30 | 2.1 × 10⁻⁴ |

| 2.40 mM TfOH | 40 | 5.7 × 10⁻⁴ |

| 1.76 mM TfOH | 50 | 1.3 × 10⁻³ |

Nucleophilic Substitution

The silanol’s hydroxyl group participates in nucleophilic substitution with chlorosilanes, forming Si-O-Si linkages critical in silicone polymers:

Reactivity is enhanced in polar aprotic solvents (e.g., DMF, DMSO) due to improved leaving-group stabilization.

Applications in Materials Science

Fluorinated Silicone Elastomers

Incorporating dimethyl(pentafluorophenyl)silanol into polydimethylsiloxane (PDMS) backbones introduces fluorinated side chains, improving chemical resistance and thermal stability. These elastomers exhibit:

-

Hydrophobicity: Water contact angles >110°,

-

Fuel Resistance: Swelling ratios <5% in hydrocarbon fuels.

Surface Modification Agents

The compound’s ability to chemisorb onto oxide surfaces (e.g., SiO₂, TiO₂) via Si-O-M bonds (M = metal) enables the creation of fluorinated self-assembled monolayers (SAMs). Applications include:

-

Anti-fouling coatings for marine equipment,

-

Dielectric layers in microelectronics.

Research Advancements and Future Directions

Recent studies highlight dimethyl(pentafluorophenyl)silanol’s role in single-site catalysis. Immobilizing the silanol on mesoporous silica supports creates Lewis acid catalysts for asymmetric aldol reactions (enantiomeric excess >90%).

Challenges: Scalability of synthesis and hydrolytic stability in aqueous environments remain areas for improvement. Advances in protective group chemistry (e.g., silyl ether derivatives) may address these limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume